
4-Methyl-1-propyl-1H-imidazole
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Overview
Description
4-Methyl-1-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propyl-1H-imidazole typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methyl-1-propyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 1H-Imidazole, 4-methyl-1-butyl
- 1H-Imidazole, 4-methyl-1-ethyl
- 1H-Imidazole, 4-methyl-1-isopropyl
Comparison: 4-Methyl-1-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications, making it a valuable compound for scientific exploration and industrial use.
Properties
CAS No. |
144748-25-4 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-5-7(2)8-6-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
SCHMIVXQOZZUFW-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C |
Canonical SMILES |
CCCN1C=C(N=C1)C |
Synonyms |
1H-Imidazole,4-methyl-1-propyl-(9CI) |
Origin of Product |
United States |
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